2-(Pyrimidin-4-yl)cyclopropan-1-amine
Description
2-(Pyrimidin-4-yl)cyclopropan-1-amine is a bicyclic organic compound featuring a strained cyclopropane ring fused to a pyrimidine heterocycle via an amine group at the cyclopropane’s position 2. The pyrimidine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 3) contributes to the molecule’s electronic properties, while the cyclopropane’s inherent ring strain (≈27 kcal/mol) introduces unique reactivity and conformational rigidity.
Properties
Molecular Formula |
C7H9N3 |
|---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
2-pyrimidin-4-ylcyclopropan-1-amine |
InChI |
InChI=1S/C7H9N3/c8-6-3-5(6)7-1-2-9-4-10-7/h1-2,4-6H,3,8H2 |
InChI Key |
CYZDWVOYXRVYEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=NC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-4-yl)cyclopropan-1-amine typically involves the cyclopropanation of a pyrimidine derivative. One common method includes the reaction of pyrimidine with a cyclopropane precursor under specific conditions. For example, the reaction can be carried out using a cyclopropylamine derivative in the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of 2-(Pyrimidin-4-yl)cyclopropan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(Pyrimidin-4-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 2-(Pyrimidin-4-yl)cyclopropan-1-amine and related pyrimidine derivatives:
Structural and Functional Insights
Cyclopropane vs. In contrast, piperazine (e.g., in 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine) or piperidine groups introduce flexibility, which may enhance solubility but reduce selectivity . The position of the amine on the cyclopropane (C1 vs. C2) significantly alters spatial orientation. For instance, 1-(Pyrimidin-4-yl)cyclopropan-1-amine may exhibit weaker H-bonding interactions in enzyme pockets due to less optimal NH₂ positioning compared to the C2 isomer .
Electronic Effects :
- Electron-withdrawing groups like chlorine (e.g., 2-Chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine) increase pyrimidine’s electrophilicity, facilitating nucleophilic substitutions. Conversely, the cyclopropane’s electron-deficient nature in the target compound may stabilize charge-transfer interactions in biological systems .
Biological Relevance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
